molecular formula C19H24ClN5 B2737102 N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine CAS No. 849911-60-0

N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine

Cat. No. B2737102
CAS RN: 849911-60-0
M. Wt: 357.89
InChI Key: ZUQAIODMGSLAKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[1,5-a]pyrimidines, has been reported in the literature . These compounds are synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .

Scientific Research Applications

Synthesis and Characterization

A study by He et al. (2020) synthesized two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to the one , demonstrating antibacterial activity. The interactions of these compounds with bovine serum albumin (BSA) were studied, revealing that both could effectively quench the intrinsic fluorescence of BSA via a static quenching process, suggesting potential for bio-interaction studies (He et al., 2020).

Al‐Zaydi (2009) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation, achieving high yields. The study contributes to the understanding of efficient synthetic pathways for such compounds, which could be applied in the development of new drugs (Al‐Zaydi, 2009).

Biological Activities

Hafez et al. (2016) synthesized a series of compounds related to the one of interest, evaluating them for in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, indicating the potential therapeutic applications of these compounds (Hafez et al., 2016).

Reddy et al. (2010) synthesized linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, showing significant antimicrobial activity against various organisms. This study highlights the potential use of these compounds in developing new antimicrobial agents (Reddy et al., 2010).

Material Science Applications

Wang et al. (2008) explored the synthesis of blue light-emitting polyamide and poly(amide-imide)s containing a 1,3,4-oxadiazole ring, derived from a similar process as the synthesis of the compound . These materials exhibited high thermal stability and fluorescence properties, suggesting applications in electronics and photonics (Wang et al., 2008).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities reported for similar compounds, it may be worthwhile to investigate the potential pharmacological applications of this compound .

properties

IUPAC Name

N-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5/c1-13-12-17(21-10-5-11-24(3)4)25-19(22-13)18(14(2)23-25)15-6-8-16(20)9-7-15/h6-9,12,21H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQAIODMGSLAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN(C)C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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